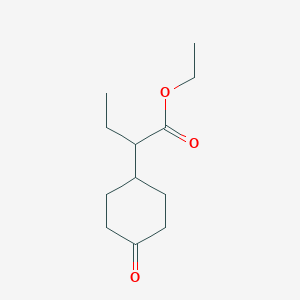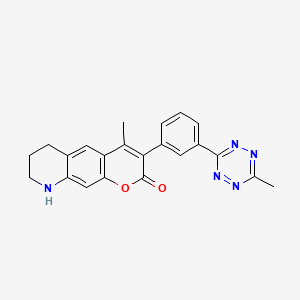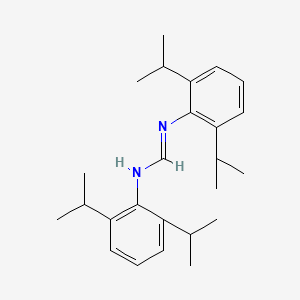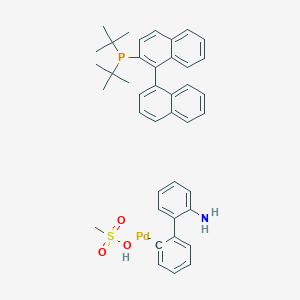![molecular formula C39H34P2 B6309683 Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% CAS No. 2088941-75-5](/img/structure/B6309683.png)
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(4-methyldiphenylphosphino)phenyl]methane, also known as BMDPP, is an organophosphorus compound that is widely used as a ligand in coordination chemistry. It is a chelating agent that is used to synthesize and stabilize metal complexes. BMDPP is a popular ligand for a variety of transition metal complexes due to its high stability and low toxicity.
Wirkmechanismus
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% forms a stable complex with the transition metal, which prevents the metal from undergoing further reactions. The ligand is coordinated to the metal through the two phosphine groups and the two methyl groups. The coordination of the ligand to the metal prevents the metal from undergoing further reactions, thus stabilizing the complex.
Biochemical and Physiological Effects
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is a relatively non-toxic compound and is not known to have any adverse biochemical or physiological effects. It is not known to be carcinogenic or mutagenic and is not considered to be an environmental pollutant.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% has several advantages in laboratory experiments. It is a stable ligand, which makes it suitable for use in a variety of reactions. It is also non-toxic and does not produce any hazardous by-products. The main limitation of Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is its limited solubility, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are a number of potential future directions for the use of Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%. It could be used in the synthesis of more complex organic compounds, such as peptides and nucleic acids. It could also be used in the synthesis of more complex metal complexes, such as metal-organic frameworks. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used in the synthesis of new materials, such as nanomaterials.
Synthesemethoden
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% can be synthesized by the reaction of 2-methyl-4-diphenylphosphinobenzene and methylmagnesium bromide. The reaction is carried out in a two-phase system of dichloromethane and methanol. The reaction is catalyzed by a base such as tetrabutylammonium bromide. The reaction produces a mixture of the desired product and by-products which can be separated by column chromatography.
Wissenschaftliche Forschungsanwendungen
Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is used in a variety of scientific research applications. It is used as a ligand in coordination chemistry to synthesize and stabilize metal complexes. It is also used in the synthesis of organic compounds such as amines, sulfides, and phosphines. Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90% is also used in the synthesis of polymers, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
[2-[(2-diphenylphosphanyl-5-methylphenyl)methyl]-4-methylphenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34P2/c1-30-23-25-38(40(34-15-7-3-8-16-34)35-17-9-4-10-18-35)32(27-30)29-33-28-31(2)24-26-39(33)41(36-19-11-5-12-20-36)37-21-13-6-14-22-37/h3-28H,29H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUUSJAOBPPSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=C(C=CC(=C4)C)P(C5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)






![3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%](/img/structure/B6309666.png)


![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)

